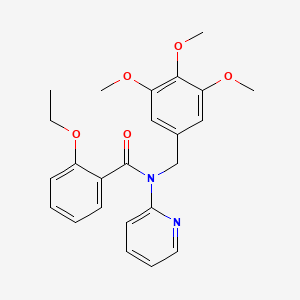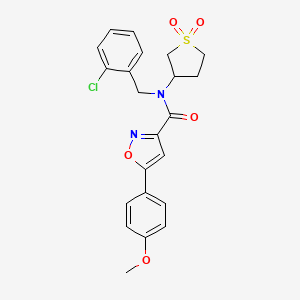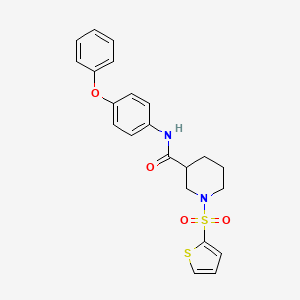![molecular formula C18H17N3O2S B11350333 N-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11350333.png)
N-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is a complex organic compound that features a benzodioxole moiety and a tetrahydrobenzothienopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE typically involves multi-step organic reactions. One common route includes the following steps:
- Formation of the Benzodioxole Moiety : This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
- Synthesis of Tetrahydrobenzothienopyrimidine : This involves the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under basic conditions.
- Coupling Reaction : The final step involves the coupling of the benzodioxole moiety with the tetrahydrobenzothienopyrimidine structure using a suitable amine coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed on the nitrogen-containing moiety using reducing agents like lithium aluminum hydride.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
- Oxidation : Potassium permanganate in acidic or neutral conditions.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of amines or alcohols.
- Substitution : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE has several applications in scientific research:
- Medicinal Chemistry : Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
- Materials Science : Utilized in the development of novel organic materials with unique electronic or optical properties.
- Biological Studies : Employed as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzodioxole moiety can interact with hydrophobic pockets, while the tetrahydrobenzothienopyrimidine structure can form hydrogen bonds with amino acid residues in the active site of enzymes. This dual interaction can result in potent inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds:
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(5,6,7,8-TETRAHYDROBENZOTHIOPHENE-4-YL)AMINE
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(5,6,7,8-TETRAHYDROBENZO[D]THIAZOLE-4-YL)AMINE
Uniqueness: The unique combination of the benzodioxole and tetrahydrobenzothienopyrimidine moieties in N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE provides distinct electronic and steric properties that can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for drug discovery and materials science.
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H17N3O2S/c1-2-4-15-12(3-1)16-17(20-9-21-18(16)24-15)19-8-11-5-6-13-14(7-11)23-10-22-13/h5-7,9H,1-4,8,10H2,(H,19,20,21) |
InChI Key |
BJAUWDNYSRMCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11350259.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11350263.png)
![2-bromo-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11350268.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide](/img/structure/B11350272.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11350273.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11350281.png)

![5-(3,4-dimethylphenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11350291.png)
![(4-Benzylpiperidin-1-yl)[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11350295.png)
![4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11350301.png)
![Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B11350304.png)

![2-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11350321.png)

